Vitamin D2 (6,19,19-d3)
Overview
Description
Vitamin D2, also known as ergocalciferol, is produced by plants and mushrooms when exposed to sunlight1234. Vitamin D2 (6,19,19-d3) is a deuterated form of Vitamin D2 where C-6 and C-19 protons are replaced by deuterium134.
Synthesis Analysis
Vitamin D2 (6,19,19-d3) can be used as an analytical standard for the quantitative analysis of vitamin D2 concentration in human blood via LC-MS/MS45. The synthesis of Vitamin D2 is conducted in microflow by combining UV photoirradiation and high-p,T (photo-high-p,T) processing6.
Molecular Structure Analysis
The molecular structure of Vitamin D2 (6,19,19-d3) is C28H41D3O1. It is a deuterated form of Vitamin D2 where C-6 and C-19 protons are replaced by deuterium134.
Chemical Reactions Analysis
Vitamin D metabolites offer two possibilities for chemical derivatization: the cis diene moiety at C-5/6 and C-19 and the hydroxyl groups of the metabolites7. The determination of vitamin D metabolites is almost entirely conducted from blood serum or plasma78.
Physical And Chemical Properties Analysis
Vitamin D2 (6,19,19-d3) is a deuterated form of Vitamin D2 where C-6 and C-19 protons are replaced by deuterium134. It is produced by plants and mushrooms when exposed to sunlight134.
Scientific Research Applications
Effects on the Human Immune System : Vitamin D2 and D3 have overlapping but distinct effects on the human immune system. While both vitamins share structural similarities, they exhibit specific changes in gene expression. Vitamin D3 supplementation can potentially shift the immune system to a more tolerogenic status and uniquely stimulate the activity of genes related to type I and type II interferon activity, which are critical in responding to bacterial and viral infections. This suggests a need for further investigation into the specific physiological roles of each vitamin (Durrant et al., 2022).
Serum 25-Hydroxyvitamin D Status : Vitamin D3 is more efficacious than D2 in raising serum 25-hydroxyvitamin D [25(OH)D] concentrations, which is a critical marker of vitamin D status. The frequency of dosage administration plays a role, with vitamin D3 showing a significant response when given as a bolus dose compared to vitamin D2. This indicates that vitamin D3 could be a preferred choice for supplementation, although more research is needed across different demographic groups (Tripkovic et al., 2012).
Pharmacokinetics in Rats : Research on the pharmacokinetics of 25-hydroxyvitamin D3 in rats after oral administration of vitamin D3 shows that the Biofield Energy Healing Treatment significantly alters the relative oral exposure and plasma peak concentration of 25-hydroxyvitamin D3. This suggests that energy healing treatments might influence the absorption and metabolism of orally administered vitamin D3 (Branton & Jana, 2017).
Role in Pharmaceutical Practice : Vitamin D, including D2, plays a significant role in pharmaceutical practice. Its deficiency is linked to several health issues like rickets, osteomalacia, osteoporosis, and possibly cognitive disorders. In pharmaceutical practice, vitamin D supplementation, especially D3, is widely used for treating deficiencies and associated conditions (Balwierz et al., 2022).
Physiology Beyond Bone Health : Vitamin D, including D2, has a broader physiological impact beyond maintaining bone health. It is involved in regulating immune response, affecting cell differentiation, and gene regulation. These wide-ranging effects highlight the importance of understanding vitamin D's molecular basis and its action as a transcription factor in various human tissues and cell types (Carlberg, 2014).
General Physiologic Features and Functions : Vitamin D3, after conversion to its active form, acts through a nuclear receptor to carry out functions like calcium absorption, phosphate absorption, and regulation of bone and muscle health. It has several non-calcemic functions, underlining the importance of understanding its endocrinologic and molecular biological characteristics (DeLuca, 2004).
Bioavailability in Healthy Volunteers : A study on the bioavailability of vitamin D2 and D3 in healthy volunteers shows that vitamin D3 increases total 25(OH)D concentration more effectively than D2. Vitamin D2 supplementation was associated with a decrease in 25(OH)D3, which can explain its different effect on total 25(OH)D (Lehmann et al., 2013).
Safety And Hazards
Vitamin D2 (6,19,19-d3) is classified as Acute Tox. 3 (Oral), Acute Tox. 3 (Dermal), Acute Tox. 2 (Inhalation:dust,mist), and STOT RE 11011. It can cause damage to organs (respiratory system/digestive system, Skin) through prolonged or repeated exposure (in contact with skin, if inhaled, if swallowed)1011.
Future Directions
There are no specific future directions mentioned in the retrieved papers for Vitamin D2 (6,19,19-d3). However, the study and understanding of Vitamin D2 and its metabolites continue to be an active area of research due to its importance in human health.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i4D2,13D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHNRXZTMCUDQ-OQGZBSKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vitamin D2 (6,19,19-d3) | |
CAS RN |
1217448-46-8 | |
Record name | 1217448-46-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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